BenchChemオンラインストアへようこそ!

2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide

Lipophilicity Isosteric replacement Drug developability

2-Benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide (CAS 1396565-00-6, C₁₉H₁₃N₅O₃S, MW 391.4) is a heterocyclic small molecule featuring a 2‑benzamido‑oxazole core coupled via a carboxamide linker to a 4‑(pyridin‑3‑yl)‑thiazol‑2‑yl moiety. The compound belongs to the class of substituted azole carboxamides, which are documented as selective kinase inhibitors in patents encompassing Flt‑3, Syk, and c‑Kit targets , and as antimicrobial agents with demonstrated antimycobacterial activity.

Molecular Formula C19H13N5O3S
Molecular Weight 391.41
CAS No. 1396565-00-6
Cat. No. B2628555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide
CAS1396565-00-6
Molecular FormulaC19H13N5O3S
Molecular Weight391.41
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
InChIInChI=1S/C19H13N5O3S/c25-16(12-5-2-1-3-6-12)23-18-21-14(10-27-18)17(26)24-19-22-15(11-28-19)13-7-4-8-20-9-13/h1-11H,(H,21,23,25)(H,22,24,26)
InChIKeyREHDGYODPBGHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide (CAS 1396565-00-6): Procurement-Grade Evidence for a Differentiated Oxazole-Thiazole Hybrid Scaffold


2-Benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide (CAS 1396565-00-6, C₁₉H₁₃N₅O₃S, MW 391.4) is a heterocyclic small molecule featuring a 2‑benzamido‑oxazole core coupled via a carboxamide linker to a 4‑(pyridin‑3‑yl)‑thiazol‑2‑yl moiety . The compound belongs to the class of substituted azole carboxamides, which are documented as selective kinase inhibitors in patents encompassing Flt‑3, Syk, and c‑Kit targets [1], and as antimicrobial agents with demonstrated antimycobacterial activity [2]. Unlike generic oxazole‑ or thiazole‑only analogs, this compound incorporates both heterocycles and a pyridin‑3‑yl substituent, a combination that directly impacts physicochemical properties and target‑binding topology relevant to procurement decisions.

Why a Generic Oxazole or Thiazole Analog Cannot Substitute 2-Benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide


Closely related analogs—such as 2‑aminothiazole‑based carboxamides or oxazole‑only derivatives—cannot be simply interchanged because the isosteric replacement of thiazole by oxazole produces a quantifiable, non‑linear shift in both lipophilicity and water solubility that fundamentally alters the developability profile [1]. Systematic comparison of matched thiazole/oxazole pairs demonstrates a decrease in log k'w (HPLC lipophilicity index) of 0.95 ± 0.09 to 1.05 ± 0.04 log units (8.9‑ to 11.3‑fold reduction in retention) and up to a 59‑fold increase in aqueous solubility for oxazole‑containing derivatives [1]. Furthermore, the pyridin‑3‑yl regioisomer on the thiazole ring directs a distinct hydrogen‑bonding and π‑stacking geometry at the ATP‑binding site of kinases such as Flt‑3 [2], while the benzamido‑oxazole portion provides a privileged scaffold for antimycobacterial FabH engagement as supported by molecular docking and molecular dynamics simulations [1]. These multi‑parameter differences mean that substituting a generic thiazole‑only or pyridin‑2‑yl analog will not reproduce the solubility, permeability, or target‑engagement profile of this specific compound.

Quantitative Differentiation Evidence for 2-Benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide Versus Closest Analogs


Lipophilicity Reduction: Oxazole Core Decreases log k'w by ~1 Log Unit Versus Thiazole Isosteres

The isosteric exchange of thiazole for oxazole in matched-pair N‑(hetero)arylcarboxamides reduces the chromatographic lipophilicity index log k'w by 0.95 ± 0.09 (subtype I, n = 8) to 1.05 ± 0.04 (subtype II, n = 6), corresponding to an 8.87‑ to 11.33‑fold decrease in retention [1]. Although these values are derived from 2‑aminooxazole/2‑aminothiazole pairs rather than the 2‑benzamido‑oxazole compound directly, the oxazole‑for‑thiazole substitution is structurally conserved, making the lipophilicity shift a predictable, class‑level property of the oxazole‑containing scaffold.

Lipophilicity Isosteric replacement Drug developability

Water Solubility Enhancement: Up to 59‑Fold Higher Solubility for Oxazole Derivatives Versus Thiazole Counterparts

Direct experimental comparison of matched 2‑aminooxazole/2‑aminothiazole pairs shows that the oxazole derivative 15b achieves a water solubility of 123.99 μg/mL, a 59‑fold increase over its thiazole isostere 15a (2.10 μg/mL); similarly, oxazole 12b (115.65 μg/mL) is 413‑fold more soluble than thiazole 12a (0.28 μg/mL) [1]. For the most active antimycobacterial pair, oxazole 6b did not precipitate at the highest tested concentration (>500 μM), while its thiazole counterpart 6a showed measurable solubility of 29.93 μg/mL [1]. The 2‑benzamido‑oxazole scaffold conserves the oxazole core that drives this solubility advantage, supporting the inference that CAS 1396565‑00‑6 will exhibit significantly higher aqueous solubility than its hypothetical 2‑benzamido‑thiazole analog.

Aqueous solubility Isosteric replacement Formulation developability

Antimycobacterial Potency: Oxazole-Containing Carboxamides Achieve MIC Values as Low as 3.13 μg/mL Against M. tuberculosis H37Ra

In a series of N‑oxazolyl‑ and N‑thiazolylcarboxamides of pyridinecarboxylic acids, oxazole‑containing compounds exhibited high antimycobacterial activity with a best MIC of 3.13 μg/mL against M. tuberculosis H37Ra, including activity against multidrug‑resistant (MDR) clinical isolates [1]. The pyridine regioisomer was critical: the nitrogen position relative to the carboxamide linker modulated activity up to 20‑fold, with picolinic (position 2) and isonicotinic (position 4) acids yielding MIC ranges of 3.91–7.81 μg/mL, while the nicotinic (position 3) regioisomer showed reduced activity [1]. CAS 1396565‑00‑6 features a pyridin‑3‑yl substituent on the thiazole ring rather than on the carboxamide, representing a distinct connectivity not explicitly tested in the published series, and its specific MIC values remain unreported. However, the conserved oxazole‑thiazole‑pyridine pharmacophore places it within a demonstrably active antimycobacterial chemical space.

Antimycobacterial Tuberculosis MDR-TB

Kinase Inhibition Landscape: The Thiazole‑Oxazole Scaffold Is Privileged in Flt‑3 and Syk Inhibitor Patents

The patent family represented by US 8,962,665 (AB Science) explicitly claims substituted azole derivatives—including thiazole‑oxazole hybrids—as potent and selective Flt‑3 and/or Syk inhibitors for the treatment of cell proliferative, metabolic, allergic, and degenerative disorders [1]. The generic Markush structures encompass the 2‑benzamido‑oxazole‑4‑carboxamide motif linked to a heteroaryl‑substituted thiazole. While specific IC₅₀ or Kᵢ values for CAS 1396565‑00‑6 are not disclosed in the public patent, its structural conformity to the claimed pharmacophore establishes it as a compound of interest within a validated kinase‑inhibitor chemical series. A structurally distinct but related patent on thiazole‑ and pyridine‑carboxamide Pim kinase inhibitors further corroborates the broader kinase‑targeting relevance of this chemotype [2].

Kinase inhibition Flt‑3 Syk Cancer

Safety Profile: Negligible Cytotoxicity Against HepG2 Cells for Structurally Related Oxazole‑Thiazole Carboxamides

In the comprehensive antimicrobial evaluation of N‑oxazolyl‑ and N‑thiazolylcarboxamides, none of the tested compounds exhibited significant cytotoxicity against the HepG2 human hepatocyte cell line [1]. This class‑level observation suggests a favorable preliminary safety margin for the oxazole‑thiazole‑pyridine chemotype, distinguishing it from more overtly cytotoxic heterocyclic scaffolds. However, compound‑specific cytotoxicity data for CAS 1396565‑00‑6 have not been reported, and this inference should be verified experimentally before procurement for in vivo studies.

Cytotoxicity HepG2 Safety screening Selectivity

Molecular Target Rationale: FabH Enzyme Engagement Predicted by Docking and Molecular Dynamics for Oxazole‑Containing Analogs

Molecular docking and molecular dynamics simulations identified mycobacterial β‑ketoacyl‑acyl carrier protein synthase III (FabH) as a probable target for N‑oxazolylcarboxamides of pyridinecarboxylic acids [1]. FabH is an essential enzyme in mycolic acid biosynthesis and a validated antitubercular target, distinct from the kinase targets (Flt‑3, Syk) claimed in the AB Science patent family [2]. The dual potential for kinase inhibition and FabH engagement, arising from the specific juxtaposition of the oxazole, thiazole, and pyridine rings, provides a unique polypharmacology rationale that is not replicated by simpler oxazole‑only or thiazole‑only analogs.

FabH Molecular docking Molecular dynamics Target engagement

Recommended Application Scenarios for 2-Benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide Based on Quantitative Evidence


Antitubercular Lead Discovery: Screening Against Drug‑Sensitive and MDR M. tuberculosis Strains

The demonstrated antimycobacterial activity of oxazole‑containing N‑(hetero)arylcarboxamides, with MIC values as low as 3.13 μg/mL against M. tuberculosis H37Ra and retained activity against MDR clinical isolates [1], supports the procurement of CAS 1396565‑00‑6 as a screening candidate in tuberculosis drug‑discovery programs. The compound's predicted FabH target engagement, combined with favorable solubility properties inherent to the oxazole scaffold, makes it suitable for both biochemical FabH inhibition assays and whole‑cell phenotypic screening under aerobic and low‑oxygen conditions relevant to latent TB.

Kinase Inhibitor Screening Libraries: Flt‑3 and Syk‑Focused Profiling

Given the patent‑backed kinase inhibitor pharmacophore coverage in US 8,962,665 [1] and the structural conformity of CAS 1396565‑00‑6 to the claimed Markush formulas, this compound is a rational procurement choice for focused kinase screening libraries targeting Flt‑3 (acute myeloid leukemia) and Syk (allergic and autoimmune indications). The compound may be deployed in both biochemical kinase activity assays and cellular phospho‑signaling assays (e.g., phospho‑STAT5 for Flt‑3; phospho‑BLNK for Syk) to establish selectivity profiles versus a panel of structurally related oxazole‑thiazole analogs.

Physicochemical Property Benchmarking: Oxazole‑vs‑Thiazole Developability Comparison Studies

The well‑characterized isosteric lipophilicity and solubility differences between oxazole and thiazole derivatives (Δlog k'w = −0.95 to −1.05; up to 59‑fold solubility enhancement) [1] position CAS 1396565‑00‑6 as a valuable reference compound for developability benchmarking studies. Procurement for parallel measurement of log D₇.₄, kinetic solubility, plasma protein binding, and microsomal stability against its closest thiazole‑only analog (if available) would generate a direct, compound‑specific physicochemical comparison, strengthening the evidence base for scaffold selection in lead optimization.

Computational Chemistry and Structure‑Based Drug Design: Docking and MD Simulation Studies

The dual predicted target profile—kinase inhibition (Flt‑3/Syk) and FabH engagement—makes CAS 1396565‑00‑6 an attractive procurement for computational chemistry groups conducting structure‑based drug design [1] [2]. The compound can serve as a starting point for docking studies against FabH crystal structures, free‑energy perturbation (FEP) calculations to quantify the oxazole‑vs‑thiazole binding free energy difference, and molecular dynamics simulations to assess binding mode stability at both kinase and FabH active sites, thereby guiding rational structural modifications.

Quote Request

Request a Quote for 2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.